molecular formula C12H15NO2 B3037675 (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde CAS No. 53341-46-1

(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde

Cat. No.: B3037675
CAS No.: 53341-46-1
M. Wt: 205.25 g/mol
InChI Key: MWLJWFNIPIESQU-XYOKQWHBSA-N
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Description

(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde is an organic compound characterized by the presence of a dimethylamino group, a m-tolyloxy group, and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde typically involves the reaction of m-tolyloxyacetaldehyde with dimethylamine under specific conditions to form the desired product. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the acrylaldehyde moiety. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylaldehyde moiety to alcohols or other reduced forms.

    Substitution: The dimethylamino and m-tolyloxy groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acrylaldehyde moiety can undergo nucleophilic addition reactions. These interactions contribute to the compound’s overall reactivity and potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(dimethylamino)-2-(p-tolyloxy)acrylaldehyde
  • (E)-3-(dimethylamino)-2-(o-tolyloxy)acrylaldehyde
  • (E)-3-(dimethylamino)-2-(phenoxy)acrylaldehyde

Uniqueness

(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde is unique due to the presence of the m-tolyloxy group, which imparts distinct chemical and physical properties compared to its ortho- and para- isomers

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10-5-4-6-11(7-10)15-12(9-14)8-13(2)3/h4-9H,1-3H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLJWFNIPIESQU-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=CN(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)O/C(=C/N(C)C)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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